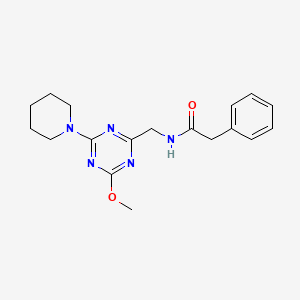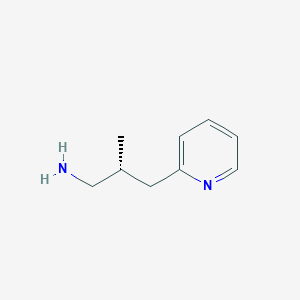
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the cyclopropyl group and the sulfonamide moiety. The bromine atom is usually introduced in the final steps through bromination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different halogens or other functional groups.
Applications De Recherche Scientifique
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving imidazole-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonamide group can interact with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- 2-bromo-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- 2-bromo-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
What sets 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide apart from similar compounds is the presence of the cyclopropyl group. This group can impart unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c15-12-3-1-2-4-13(12)21(19,20)17-8-10-18-9-7-16-14(18)11-5-6-11/h1-4,7,9,11,17H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDYRWSVDRNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)


![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)




![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)

![1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2433757.png)
![4,6-Dimethyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2433758.png)
